molecular formula C15H22O5 B086378 Octyl gallate CAS No. 1034-01-1

Octyl gallate

Cat. No.: B086378
CAS No.: 1034-01-1
M. Wt: 282.33 g/mol
InChI Key: NRPKURNSADTHLJ-UHFFFAOYSA-N
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Description

Octyl gallate, also known as octyl 3,4,5-trihydroxybenzoate, is an ester formed from gallic acid and 1-octanol. It is commonly used as an antioxidant and preservative in food, cosmetics, and pharmaceuticals. This compound is recognized for its ability to prevent oxidation, thereby extending the shelf life of various products .

Mechanism of Action

Target of Action

Octyl gallate (OG) is a derivative of gallic acid with several protective effects, such as antioxidant and anti-inflammatory properties . The primary targets of OG are the neutrophils and lymphocytes . It also targets the Leucine-rich repeat (LRR) domain of NLRP3 , a protein involved in the inflammatory response .

Mode of Action

OG interacts with its targets in several ways. It acts as an inhibitor of reactive oxygen species (ROS) release and neutrophil extracellular traps (NETs) formation in primary human neutrophils . It also modulates the lipopolysaccharide (LPS) effect in neutrophil apoptosis . Furthermore, OG inhibits the proliferation of peripheral blood mononuclear cells (PBMCs) in vitro . By directly targeting the LRR domain of NLRP3, OG blocks the inflammatory cascade of the NLRP3 inflammasome .

Biochemical Pathways

OG affects several biochemical pathways. It inhibits the release of ROS, which are molecules involved in cell signaling and homeostasis . It also regulates the release of NETs, structures released by neutrophils during the inflammatory response . Additionally, OG modulates the effect of LPS, a molecule that triggers the immune response, on neutrophil apoptosis .

Pharmacokinetics

It’s known that the compound has been used in an experimental sepsis model in c57bl/6 mice . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of OG and their impact on its bioavailability.

Result of Action

The action of OG results in several molecular and cellular effects. It inhibits the release of ROS and the formation of NETs in primary human neutrophils . It also modulates the effect of LPS on neutrophil apoptosis . Furthermore, OG inhibits the proliferation of PBMCs in vitro .

Action Environment

The action of OG can be influenced by environmental factors. For instance, the hydrophobicity of OG plays a crucial role in its anti-ROS and anti-H. pylori activity . Furthermore, OG has been shown to have high stability against migration, suggesting that it could maintain its efficacy in different environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl gallate is synthesized through the esterification of gallic acid with 1-octanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The process is carried out under reflux conditions, where the mixture is heated to facilitate the reaction. The reaction can be represented as follows:

Gallic Acid+1-OctanolOctyl Gallate+Water\text{Gallic Acid} + \text{1-Octanol} \rightarrow \text{this compound} + \text{Water} Gallic Acid+1-Octanol→Octyl Gallate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to ensure maximum yield. After the reaction, the product is purified through distillation or crystallization to obtain a high-purity compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Although less common, this compound can be reduced under specific conditions to yield reduced forms of the ester.

    Substitution: The hydroxyl groups on the gallic acid moiety can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols, acids, and bases under appropriate conditions.

Major Products:

Scientific Research Applications

Octyl gallate has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in various chemical formulations to prevent oxidation and degradation of sensitive compounds.

    Biology: Studied for its potential anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.

    Industry: Utilized in food packaging materials to extend the shelf life of perishable goods.

Comparison with Similar Compounds

    Propyl gallate: Another ester of gallic acid, used as an antioxidant in food and cosmetics.

    Butylated hydroxyanisole (BHA): A synthetic antioxidant used in food preservation.

    Butylated hydroxytoluene (BHT): Another synthetic antioxidant with similar applications.

Comparison:

Properties

IUPAC Name

octyl 3,4,5-trihydroxybenzoate
Source PubChem
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InChI

InChI=1S/C15H22O5/c1-2-3-4-5-6-7-8-20-15(19)11-9-12(16)14(18)13(17)10-11/h9-10,16-18H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPKURNSADTHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O5
Record name OCTYL GALLATE
Source EU Food Improvement Agents
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
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DSSTOX Substance ID

DTXSID4040713
Record name Octyl gallate
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Molecular Weight

282.33 g/mol
Source PubChem
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Physical Description

White to creamy-white odourless solid, Solid
Record name OCTYL GALLATE
Source EU Food Improvement Agents
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Octyl gallate
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Solubility

Insoluble in water, freely soluble in ethanol, ether and propane-1,2-diol, 0.036 mg/mL at 20 °C
Record name OCTYL GALLATE
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Record name Octyl gallate
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CAS No.

1034-01-1
Record name Octyl gallate
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Record name Benzoic acid, 3,4,5-trihydroxy-, octyl ester
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Record name Octyl 3,4,5-trihydroxybenzoate
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Record name OCTYL GALLATE
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Record name Octyl gallate
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Melting Point

Between 99 °C and 102 °C after drying at 90 °C for six hours, 94 - 95 °C
Record name OCTYL GALLATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Octyl gallate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033375
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 30 g of tara (about 0.1 mole of bound gallic acid), 120 g (0.95 mole) of n-octanol and 3 g of anhydrous sulfuric acid was heated at 140° C. for 7 hours with continuous removal of the water of reaction, after which the mixture was washed neutral with water and then evaporated down to give the crude n-octyl gallate in the form of an oil. The purity of the product was 65% and the yield was 75%, calculated as pure ester.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A
* **Molecular mobility and oxygen permeability:** In zein films, octyl gallate increases molecular mobility and oxygen permeability, potentially impacting shelf life and preservation [].* **Microstructure:** It can induce aggregation of zein complexes, leading to a more condensed film structure []. * **Antimicrobial properties:** When grafted onto chitosan coatings, this compound imparts strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, enhancing the material's protective properties [].
* **Encapsulation in nanoparticles:** Encapsulating this compound within nanoparticles, such as liposomes or solid lipid nanoparticles, can enhance its stability, solubility, and bioavailability. * **Complexation with cyclodextrins:** Forming inclusion complexes with cyclodextrins can improve this compound's solubility and stability in aqueous solutions.
  • Antioxidant and anti-inflammatory effects: this compound effectively scavenges reactive oxygen and nitrogen species, inhibits pro-inflammatory cytokine production, and downregulates the expression of inflammatory genes in cellular models [, ].
  • Antifungal and antibacterial activity: It exhibits potent activity against various fungi and bacteria in vitro [, , ].
  • Antitumor effects: this compound inhibits the proliferation of various cancer cell lines and induces apoptosis in vitro [].
  • Anti-inflammatory activity: this compound ameliorates inflammation in mouse models of foot gout and sepsis [].
  • Cognitive improvement: In a transgenic mouse model of Alzheimer's disease, this compound, particularly in combination with ferulic acid, improves cognitive function and reduces amyloid-beta plaques [].
  • Fungal resistance: this compound's ability to induce endogenous reactive oxygen species (ROS) in fungi [] suggests that fungi with enhanced antioxidant defense mechanisms might exhibit resistance.

ANone: The provided research primarily focuses on the fundamental biological activities, mechanisms of action, and potential therapeutic applications of this compound. It doesn't delve into the specifics of drug delivery systems, biomarkers, analytical method validation, environmental impact, dissolution kinetics, or alternative compounds. Similarly, information regarding research infrastructure, historical context, and cross-disciplinary applications is limited within the scope of these studies.

  • Food science: It serves as an antioxidant in various food products, extending their shelf life and preventing spoilage [, ].
  • Material science: this compound is incorporated into edible films and coatings to enhance their antimicrobial properties and modulate their physical characteristics [, ].
  • Biomedicine: Its antioxidant, anti-inflammatory, antimicrobial, and potential antitumor activities make it a promising candidate for developing therapeutic interventions for various diseases [, , , , , , ].

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